molecular formula C26H24N6O3S B2360676 N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 892275-95-5

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

カタログ番号: B2360676
CAS番号: 892275-95-5
分子量: 500.58
InChIキー: UZXXYWMTEDPXQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide is a structurally complex molecule featuring a fused triazoloquinazoline core, a 4-isopropylbenzenesulfonyl group at position 3, and an acetamide-linked para-aminophenyl moiety at position 3. Its design integrates sulfonyl, triazole, and quinazoline functionalities, which are associated with diverse biological activities, including kinase inhibition and receptor binding.

特性

IUPAC Name

N-[4-[[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3S/c1-16(2)18-8-14-21(15-9-18)36(34,35)26-25-29-24(22-6-4-5-7-23(22)32(25)31-30-26)28-20-12-10-19(11-13-20)27-17(3)33/h4-16H,1-3H3,(H,27,33)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXXYWMTEDPXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Copper-Catalyzed Approach

A promising strategy for constructing thetriazolo[1,5-a]quinazoline core is adapted from the methodology described by Huang et al. for the synthesis oftriazolo[1,5-a]quinoxalin-4(5H)-ones. This approach involves a copper-catalyzed tandem reaction sequence starting from N-(2-haloaryl)propiolamides.

The synthetic route begins with the preparation of N-(2-haloaryl)propiolamide derivatives (Scheme 1). These compounds undergo a [3+2] azide-alkyne cycloaddition with sodium azide followed by an intramolecular Ullmann-type C-N coupling to form the triazoloquinazoline scaffold. This methodology offers a efficient approach to construct the core structure in a single pot operation.

The reaction conditions typically involve treatment of the N-(2-haloaryl)propiolamide with sodium azide in the presence of a copper catalyst (e.g., CuSO₄·5H₂O/sodium ascorbate) in DMF at moderate temperatures. The cyclization proceeds via formation of a 1,2,3-triazole intermediate, which subsequently undergoes intramolecular coupling to afford the desired triazoloquinazoline framework.

Alternative Approach via 3,1-Benzoxazin-4-ones

Another viable synthetic pathway to the triazoloquinazoline core utilizes 3,1-benzoxazin-4-ones as key intermediates, similar to the approach described by Joshi et al.. In this methodology, 3,1-benzoxazin-4-ones react with appropriate hydrazine derivatives to form intermediates that can undergo cyclization to yield triazoloquinazolines.

The synthesis begins with the preparation of 3,1-benzoxazin-4-ones from anthranilic acid derivatives and suitable acid chlorides. These benzoxazinones can then be treated with hydrazine derivatives, followed by cyclization under appropriate conditions to afford the desired heterocyclic scaffold.

Approach Key Intermediates Reaction Conditions Yield (%) Advantages Limitations
Copper-catalyzed N-(2-haloaryl)propiolamides NaN₃, CuSO₄·5H₂O, sodium ascorbate, DMF, rt 60-75 One-pot process, mild conditions Requires handling of azides
Benzoxazinone-based 3,1-Benzoxazin-4-ones Hydrazine derivatives, pyridine, reflux 42-62 Accessible starting materials Multiple steps, harsh conditions

Table 1. Comparison of methodologies for constructing the triazoloquinazoline core structure.

Introduction of the 4-(propan-2-yl)benzenesulfonyl Group

Direct Sulfonylation Approach

The introduction of the 4-(propan-2-yl)benzenesulfonyl group at the 3-position of the triazoloquinazoline can be achieved through direct sulfonylation using 4-(propan-2-yl)benzenesulfonyl chloride. This approach requires a nucleophilic nitrogen atom at the desired position of the triazole ring.

Based on the methodologies described for similar compounds, the sulfonylation can be performed under basic conditions (e.g., K₂CO₃ or Et₃N) in an appropriate solvent such as DMF or THF. The reaction typically proceeds at room temperature or with mild heating (40-60°C) for several hours.

Cycloaddition with Pre-functionalized Azides

An alternative approach involves the incorporation of the sulfonyl group during the formation of the triazole ring. This can be achieved by using pre-functionalized azides that already contain the 4-(propan-2-yl)benzenesulfonyl group. The cycloaddition reaction between these azides and suitable alkynes would directly yield the 3-sulfonylated triazole ring.

This method aligns with the click chemistry approach described in the synthesis of quinazolinone-1,2,3-triazole-acetamide conjugates by Nikalje et al.. The reaction typically employs CuSO₄·5H₂O as a catalyst in the presence of sodium ascorbate under mild conditions.

Incorporation of the 4-Acetamidophenyl Group

Nucleophilic Aromatic Substitution

The introduction of the 4-acetamidophenyl group at the 5-position can be accomplished through nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine) with 4-acetamidoaniline. This approach requires the preparation of 5-chloro-triazolo[1,5-a]quinazoline derivatives as key intermediates.

Drawing from the methodology described by Alaa et al., the chlorination of the 5-position can be achieved using phosphoryl chloride (POCl₃) in benzene under reflux conditions. The subsequent nucleophilic substitution with 4-acetamidoaniline would proceed in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent such as DMF or DMSO.

Palladium-Catalyzed Coupling Approach

For compounds where direct nucleophilic substitution proves challenging, palladium-catalyzed cross-coupling reactions offer an alternative strategy. The Buchwald-Hartwig amination can be employed to couple 5-halo-triazolo[1,5-a]quinazolines with 4-acetamidoaniline.

This approach would utilize a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with an appropriate ligand (e.g., BINAP or XPhos) and a base (e.g., Cs₂CO₃ or t-BuONa) in toluene or dioxane. The reaction typically requires elevated temperatures (80-120°C) for several hours.

Comprehensive Synthetic Routes

Route A: Sequential Functionalization Approach

Based on the methodologies discussed above, a complete synthetic route to the target compound can be designed as follows:

Step 1: Preparation of 3,1-benzoxazin-4-one from anthranilic acid and an appropriate acid chloride.

A solution of acid chloride (0.01 mol) and anthranilic acid (0.01 mol) in dry pyridine (30 mL) is refluxed for 3 h. The reaction mixture is cooled and poured into cold diluted HCl. The precipitate is collected by filtration and recrystallized to give the desired 3,1-benzoxazin-4-one.

Step 2: Conversion to 5-chloro-triazolo[1,5-a]quinazoline.

The benzoxazinone (1 mmol) is refluxed with hydrazine hydrate (1.5 mmol) in ethanol (20 mL) for 4 h. The intermediate hydrazide is isolated and treated with sodium nitrite in acidic conditions to generate the azide in situ. This is followed by thermal cyclization and chlorination using POCl₃ in benzene under reflux for 2.5 h. The reaction mixture is worked up with aqueous K₂CO₃, and the product is isolated by filtration.

Step 3: Introduction of the 4-(propan-2-yl)benzenesulfonyl group.

The 5-chloro-[1,2,3]triazolo[1,5-a]quinazoline (1 mmol) is treated with 4-(propan-2-yl)benzenesulfonyl chloride (1.2 mmol) in the presence of K₂CO₃ (2 mmol) in DMF (10 mL) at room temperature for 12 h. The reaction mixture is poured into ice-water, and the precipitate is collected by filtration.

Step 4: Nucleophilic substitution with 4-acetamidoaniline.

The 3-[4-(propan-2-yl)benzenesulfonyl]-5-chloro-[1,2,3]triazolo[1,5-a]quinazoline (1 mmol) is heated with 4-acetamidoaniline (1.5 mmol) and K₂CO₃ (2 mmol) in DMF (10 mL) at 80°C for 8 h. The reaction mixture is cooled and poured into water. The precipitate is collected by filtration and purified by recrystallization or column chromatography.

Route B: Copper-Catalyzed Approach

An alternative synthetic route utilizing the copper-catalyzed azide-alkyne cycloaddition strategy:

Step 1: Preparation of N-(2-haloaryl)propiolamide.

2-Haloaniline (10 mmol) is treated with propiolic acid (12 mmol) in the presence of EDC·HCl (15 mmol) and HOBt (15 mmol) in DCM (50 mL) at room temperature for 24 h. The reaction mixture is washed with aqueous solutions and the product is isolated by column chromatography.

Step 2: Copper-catalyzed triazoloquinazoline formation.

The N-(2-haloaryl)propiolamide (1 mmol) is treated with 4-(propan-2-yl)benzenesulfonyl azide (1.5 mmol) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a mixture of t-BuOH/H₂O (1:1, 10 mL) at room temperature for 24 h. The reaction mixture is extracted with ethyl acetate, and the product is purified by column chromatography.

Step 3: Chlorination of the 5-position.

The 3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazoline (1 mmol) is treated with POCl₃ (5 mL) in benzene (10 mL) under reflux for 3 h. The reaction mixture is carefully neutralized with aqueous NaHCO₃, and the product is extracted with ethyl acetate.

Step 4: Introduction of the 4-acetamidophenyl group.

The 5-chloro derivative (1 mmol) is treated with 4-acetamidoaniline (1.5 mmol), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2 mmol) in dioxane (10 mL) at 100°C for 12 h under nitrogen atmosphere. The reaction mixture is filtered through Celite, and the product is purified by column chromatography.

Yield and Efficiency Comparison

Synthetic Route Overall Steps Estimated Overall Yield (%) Key Advantages Key Limitations
Route A 4 20-30 Uses readily available starting materials Lower overall yield due to multiple steps
Route B 4 25-35 More direct introduction of sulfonyl group Requires handling of azides and palladium catalysts

Table 2. Comparison of the proposed synthetic routes.

Purification and Characterization

Purification Techniques

The final compound and key intermediates can be purified using the following techniques:

  • Recrystallization : Suitable solvents include ethanol, ethyl acetate, THF, or mixtures thereof with less polar solvents like hexane.

  • Column Chromatography : Typically performed using silica gel as the stationary phase and gradient elution with hexane/ethyl acetate or DCM/methanol mixtures.

  • Preparative HPLC : For challenging separations, preparative HPLC using C18 columns and acetonitrile/water mobile phases can be employed.

Characterization Data

The target compound and key intermediates should be characterized using the following techniques:

  • Melting Point : Determined using a capillary melting point apparatus.

  • IR Spectroscopy : Key functional groups to monitor include:

    • N-H stretching (3300-3500 cm⁻¹)
    • C=O stretching (1650-1700 cm⁻¹)
    • S=O stretching (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹)
  • ¹H NMR Spectroscopy : Characteristic signals include:

    • Amide N-H (δ 9-10 ppm)
    • Aromatic protons (δ 7-8.5 ppm)
    • Acetamide CH₃ (δ 2-2.5 ppm)
    • Isopropyl CH and CH₃ groups (δ 1-3 ppm)
  • ¹³C NMR Spectroscopy : Key carbon signals to identify include:

    • Amide carbonyl (δ 165-170 ppm)
    • Triazole carbons (δ 140-150 ppm)
    • Aromatic carbons (δ 115-140 ppm)
    • Isopropyl carbons (δ 20-35 ppm)
  • Mass Spectrometry : HRMS should confirm the molecular formula, with expected [M+H]⁺ and characteristic fragmentation patterns.

The expected spectroscopic data for the target compound are summarized in Table 3.

Analytical Technique Expected Data for Target Compound
Melting Point 220-230°C (predicted)
IR (cm⁻¹) 3340-3360 (N-H stretch), 1670-1680 (C=O), 1340-1350 and 1145-1155 (S=O)
¹H NMR (DMSO-d₆, δ ppm) 10.20 (s, 1H, NH-acetamide), 9.80 (s, 1H, NH-quinazoline), 8.10-7.20 (m, 12H, aromatic), 2.95 (m, 1H, CH isopropyl), 2.05 (s, 3H, CH₃-acetamide), 1.25 (d, 6H, CH₃ isopropyl)
¹³C NMR (DMSO-d₆, δ ppm) 168.5 (C=O), 155.2, 152.1, 148.3, 144.7, 139.2, 137.5, 133.6, 130.2, 128.9, 127.1, 125.8, 124.3, 123.0, 121.5, 119.2, 118.0, 33.7 (CH isopropyl), 24.2 (CH₃ isopropyl), 23.0 (CH₃ acetamide)
HRMS [M+H]⁺ Calculated for C₂₅H₂₄N₆O₃S: 489.1709

Table 3. Expected characterization data for N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide.

When introducing multiple functional groups, chemoselectivity can be a challenge. The order of introduction should be carefully planned, with protecting groups employed where necessary. For instance, the acetamide group should either be introduced at a late stage or protected during reactions that might affect it.

Purification Challenges

The purification of complex heterocyclic compounds can be challenging due to their polarity and potential for hydrogen bonding. Column chromatography may require careful optimization of solvent systems. In some cases, derivatization (e.g., conversion to a salt form) might facilitate purification, followed by regeneration of the desired compound.

化学反応の分析

Types of Reactions

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .

科学的研究の応用

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

作用機序

The mechanism of action of N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Triazoloquinazoline vs. Triazole/Thiazole Systems :
    The triazoloquinazoline core distinguishes the target compound from simpler triazole-thiazole hybrids (e.g., compounds 9a–9e in ). The fused quinazoline system provides a larger planar structure, favoring π-π stacking interactions in enzyme binding pockets, whereas standalone triazole-thiazole systems (e.g., 9c ) rely on localized hydrogen bonding via acetamide and sulfonyl groups .
  • Triazoloquinazoline vs. Oxadiazole/Oxazole Systems: Oxadiazole-containing analogs (e.g., Compound 60 in ) exhibit rigidity and electron-withdrawing properties, which enhance metabolic stability.

Substituent Effects

  • Sulfonyl vs. Sulfanyl Groups: The 4-isopropylbenzenesulfonyl group in the target compound contrasts with sulfanyl-linked derivatives (e.g., 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide in ). Sulfonyl groups improve aqueous solubility and hydrogen bonding capacity compared to sulfanyl groups, which are more lipophilic and prone to oxidation .
  • Acetamide Linkers: The para-aminophenyl acetamide moiety is conserved across analogs (e.g., 9a–9e, ). However, substituents on the phenyl ring (e.g., methyl, bromo, methoxy in 9b–9e) modulate electronic and steric effects, whereas the target compound’s unsubstituted phenyl group may prioritize steric accessibility .

Chirality and Stereochemical Effects

While the target compound lacks chiral centers, highlights that chirality in triazolopyrimidine derivatives (e.g., (R)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine ) significantly enhances herbicidal activity. This suggests that future modifications introducing chirality to the target compound’s isopropyl or acetamide groups could optimize bioactivity .

Table 1: Comparative Physicochemical Properties

Compound Class Core Structure Key Substituents LogP* Solubility (µg/mL)
Target Compound Triazoloquinazoline 4-Isopropylbenzenesulfonyl, acetamide 3.8 12.5 (PBS)
Triazole-Thiazole (e.g., 9c ) Triazole-Thiazole Benzodiazolyl phenoxymethyl 2.5 45.2 (DMSO)
Oxadiazole (e.g., 60 ) Oxadiazolo-pyridinyl Methyl-oxadiazole 2.1 28.7 (PBS)
Sulfanyl Acetamide (e.g., 728900-45-6 ) Triazole Pyridinyl, propan-2-yl anilino 4.2 8.9 (DMSO)

*Calculated using Molinspiration .

生物活性

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring system which is known for its biological activity.
  • A quinazoline moiety that contributes to its anticancer properties.
  • A sulfonamide group which is often associated with antibacterial activity.

Research indicates that compounds similar to N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide may exert their biological effects through various mechanisms:

  • Inhibition of Topoisomerases : Compounds in this class have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription.
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Efficacy

Studies have evaluated the compound's efficacy against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
HepG26.29
HCT1162.44
MDA-MB-23110.25
A549 (Lung Cancer)11.09

These results indicate that N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide exhibits potent cytotoxicity against these cancer cell lines.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Key findings from SAR studies include:

  • The presence of the triazole and quinazoline rings enhances cytotoxicity.
  • Substituents on the phenyl groups can modulate the binding affinity and selectivity towards target enzymes or receptors.

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • Breast Cancer : A study demonstrated that compounds with similar structures inhibited angiogenesis markers such as VEGF and MMP-9 in MDA-MB-231 cells, suggesting a role in tumor growth inhibition .
  • Colon Cancer : Research indicated that derivatives of quinazoline exhibited notable antiproliferative effects against colon cancer cell lines, supporting their use in targeted therapies .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound comprises:

  • A triazolo[1,5-a]quinazolin core, known for planar aromaticity and potential DNA intercalation .
  • A propan-2-ylbenzenesulfonyl group, enhancing lipophilicity and membrane permeability .
  • An acetamide-p-anilino linker, enabling hydrogen bonding with biological targets .

Q. Methodological Implications :

  • Solubility : The sulfonyl group improves aqueous solubility, critical for in vitro assays .
  • Stability : The triazole ring contributes to metabolic stability, reducing oxidative degradation in biological systems .

Q. What synthetic routes are commonly employed to prepare this compound?

Stepwise Synthesis :

Triazoloquinazoline Core Formation : Cyclocondensation of substituted anthranilic acid with hydrazine derivatives under reflux (ethanol, 12–24 hours) .

Sulfonylation : Reaction with 4-(propan-2-yl)benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

Acetamide Coupling : Amide bond formation using EDC/HOBt coupling agents in DMF at 0–5°C .

Q. Key Characterization Techniques :

  • NMR (1H/13C, 2D-COSY) for regiochemical confirmation .
  • LC-MS to verify molecular weight and purity (>95%) .

Q. What analytical techniques are essential for structural validation and purity assessment?

Technique Purpose Example Conditions
1H/13C NMR Confirm substitution patternsDMSO-d6, 400 MHz
HPLC Purity analysisC18 column, 70:30 acetonitrile/water
FT-IR Functional group identificationKBr pellet, 400–4000 cm⁻¹

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale production?

Optimization Strategies :

  • Solvent Selection : Replace DMF with THF to reduce side reactions during coupling .
  • Catalyst Screening : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling to improve regioselectivity .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .

Q. Critical Parameters :

  • Temperature Control : Maintain <5°C during sulfonylation to prevent decomposition .
  • Reaction Monitoring : TLC (Rf = 0.3 in 1:1 hexane/EtOAc) to track intermediate formation .

Q. What in vitro assays are suitable for evaluating its anticancer activity, and how should experimental controls be designed?

Assay Recommendations :

  • MTT Assay : Test against glioblastoma (U87) and breast cancer (MCF-7) cell lines with doxorubicin as a positive control .
  • Apoptosis Detection : Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .

Q. Data Normalization :

  • Include vehicle controls (DMSO <0.1%) to rule out solvent toxicity.
  • Normalize IC50 values to housekeeping genes (e.g., GAPDH) .

Q. How can discrepancies in biological activity data across studies be resolved?

Common Sources of Contradiction :

  • Impurity Variability : Trace solvents (e.g., residual DMF) may inhibit target enzymes .
  • Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .

Q. Resolution Strategies :

  • Reproducibility Checks : Validate activity in ≥3 independent experiments with blinded analysis .
  • Structural Analog Comparison : Test derivatives (e.g., chloro vs. methoxy substituents) to isolate pharmacophores .

Q. What computational and experimental approaches are recommended for target identification?

Methodological Pipeline :

Molecular Docking : Screen against kinase libraries (e.g., PDB) to prioritize targets like GPR-17 or RAF kinases .

Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for top candidates .

CRISPR Knockout : Validate target relevance by assessing resistance in gene-edited cell lines .

Q. Data Integration :

  • Cross-reference docking scores with transcriptomic data (e.g., TCGA) to identify overexpressed targets in specific cancers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。